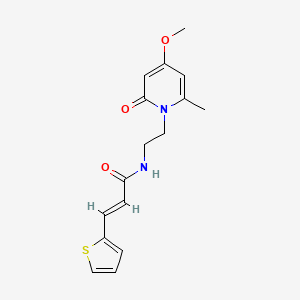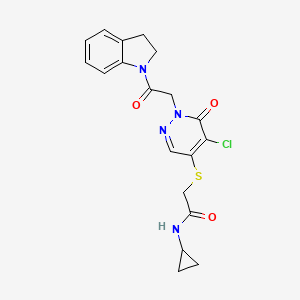
2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an indoline group, a pyridazine ring, and a thioacetamide group. Indoline derivatives are known to exhibit a wide range of biological activities . Pyridazine derivatives are also of interest in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve spectroscopic methods such as UV, FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoline derivatives can undergo a variety of reactions. For example, they can react with active methylene compounds to form new derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds structurally related to the given chemical, were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds exhibited promising activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Cardiotonic Activity
- Research into dihydropyridazinone derivatives, related to the chemical structure of interest, has identified compounds with potent positive inotropic effects in dogs, suggesting their utility in developing new treatments for heart conditions (Robertson et al., 1986).
Anti-inflammatory and Antimicrobial Activity
- Derivatives of 4,5-dihydropyrimidine-5-carbonitrile, structurally akin to the specified compound, have been synthesized and shown to possess significant anti-inflammatory and antimicrobial actions, further underscoring the therapeutic potential of these chemical frameworks (Alam et al., 2012).
Synthesis Techniques and Applications in Organic Chemistry
- The chemical under discussion and its related compounds have been the subject of extensive research focusing on the synthesis of novel heterocyclic compounds. These studies provide valuable insights into the versatile synthetic routes and potential applications of these chemicals in the development of new therapeutic agents (Feklicheva et al., 2019).
Novel Therapeutic Agents Against HIV-TB Co-infection
- Isatinyl thiosemicarbazone derivatives, related to the chemical of interest, have been synthesized and evaluated for their potential in treating HIV-TB co-infection, showcasing the compound's relevance in addressing global health challenges (Banerjee et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[5-chloro-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxopyridazin-4-yl]sulfanyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-18-15(28-11-16(25)22-13-5-6-13)9-21-24(19(18)27)10-17(26)23-8-7-12-3-1-2-4-14(12)23/h1-4,9,13H,5-8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVROXJTZYTXWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C(=O)N(N=C2)CC(=O)N3CCC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-chloro-1-(2-(indolin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

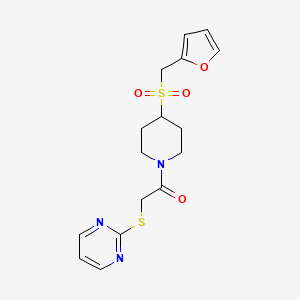
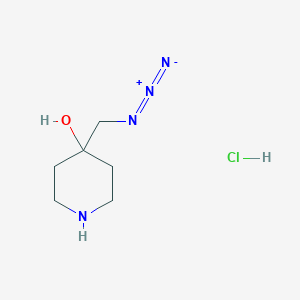
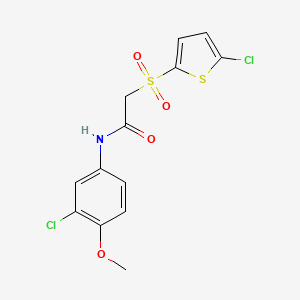
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
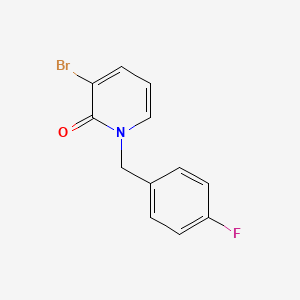
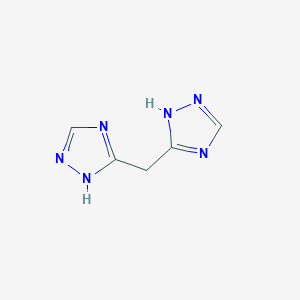
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)
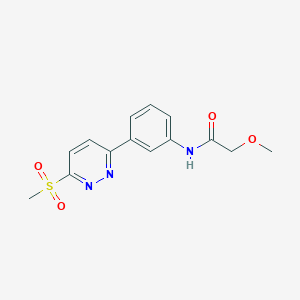
![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)
![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)
